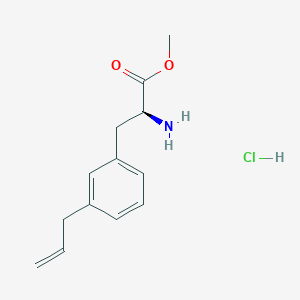

![molecular formula C18H14N4O B2559092 3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile CAS No. 2380188-88-3](/img/structure/B2559092.png)

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile, also known as BIX-01294, is a small molecule inhibitor that targets the histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which plays a critical role in gene expression and epigenetic regulation. BIX-01294 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurological disorders, and viral infections.

Scientific Research Applications

Green Synthesis and Biological Applications

Benzimidazole derivatives, including structures similar to 3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile, are synthesized using green chemistry approaches due to their significant biological functions. These compounds are utilized in clinical medicine as anti-ulcer, anti-tumor, and anti-viral agents. Their potential as DNA minor groove binding agents shows significant anti-tumor activity. Additionally, they serve as ligands for transition metals in model biological systems and have potential applications in treating diseases such as ischemia-reperfusion injury, hypertension, and obesity (Kathirvelan et al., 2013).

Mutagenicity Studies

Research on benzimidazole and its derivatives, including studies on mutations in Salmonella typhimurium, indicates the importance of understanding their mutagenic mode of action. Such studies are crucial for assessing the potential genetic impacts of benzimidazole-based fungicides on humans (Seiler, 1972).

Novel Benzimidazole Derivatives

The synthesis of novel benzimidazole derivatives, such as benzimidazolyl-substituted acrylonitriles and amidino-substituted benzimidazo[1,2-a]quinolines, explores their spectroscopic properties and potential biological activities. These compounds offer a broad spectrum of possible applications in pharmaceutical and biomedical research (Hranjec & Karminski-Zamola, 2007).

Catalytic Applications

The catalytic efficiency of palladium(II) in cyclizing aziridines and sulfur diimides to produce imidazolidinethiones showcases the potential of benzimidazole derivatives in facilitating novel reactions. This approach opens avenues for developing new synthetic methodologies in organic chemistry (Baeg & Alper, 1994).

Crystal Structure and Synthesis

Investigations into the crystal structure and synthesis of benzimidazole substituted acrylonitriles and benzimidazo[1,2-a]quinolines provide insights into their molecular configurations and potential as biologically active compounds. Understanding their crystal structures aids in designing drugs with specific interactions and activities (Hranjec, Pavlović, & Karminski-Zamola, 2009).

properties

IUPAC Name |

3-[3-(benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c19-9-13-4-3-5-14(8-13)18(23)21-10-15(11-21)22-12-20-16-6-1-2-7-17(16)22/h1-8,12,15H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIWNFFYNIFUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydrazino-2-oxo-N-[3-(trifluoromethyl)phenyl]-acetamide](/img/no-structure.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2559013.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2559026.png)

![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2559029.png)

![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)

![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)